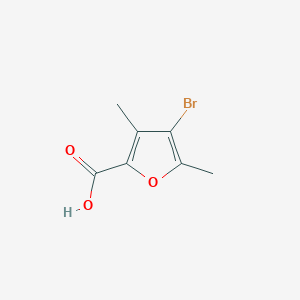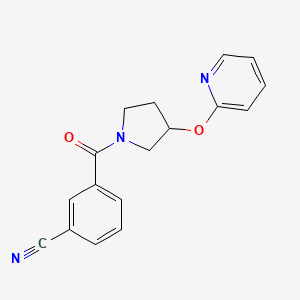
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties . The structure–activity relationship (SAR) of these compounds has been studied, revealing the influence of steric factors on biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can be influenced by the introduction of heteroatomic fragments . These fragments are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
- A study by Xiaolong Wang et al. (2006) discusses the synthesis of novel polyimides derived from a pyridine-containing aromatic dianhydride monomer, demonstrating applications in the creation of materials with good thermal stability and mechanical properties (Wang et al., 2006).
Organic Synthesis and Cycloadditions
- Michael L. Davis et al. (1992) explored reactions of β-(lithiomethyl)azines with nitriles to synthesize pyrrolo-pyridines, highlighting a versatile approach to constructing complex nitrogen-containing heterocycles (Davis et al., 1992).
Photocatalytic Degradation Studies
- C. Maillard-Dupuy et al. (1994) investigated the TiO2 photocatalytic degradation of pyridine, shedding light on environmental applications such as the breakdown of toxic chemicals in water (Maillard-Dupuy et al., 1994).
Conducting Polymer Research
- G. Sotzing et al. (1996) synthesized conducting polymers from low oxidation potential monomers based on pyrrole, contributing to the development of materials with potential electronic applications (Sotzing et al., 1996).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-11-13-4-3-5-14(10-13)17(21)20-9-7-15(12-20)22-16-6-1-2-8-19-16/h1-6,8,10,15H,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKIJGBQIQFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


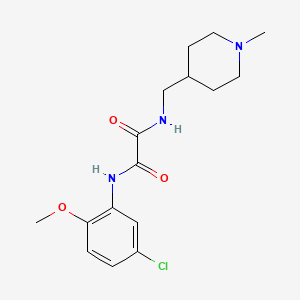

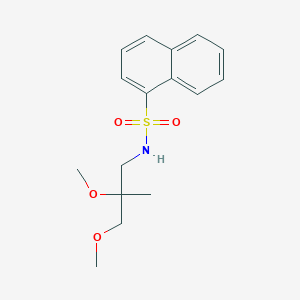
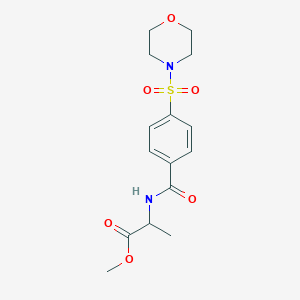

![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)
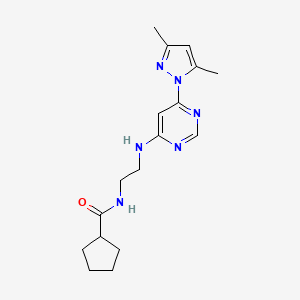
![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)
![(1S,5S)-1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2559810.png)



